4-Iodo-7-methoxy-1H-indazol-3-ylamine

Physicochemical Profiling Lipophilicity Medicinal Chemistry

4-Iodo-7-methoxy-1H-indazol-3-ylamine is a 3-aminoindazole derivative featuring dual substitution at the 4-position (iodo) and 7-position (methoxy) of the indazole core. This compound (C₈H₈IN₃O, MW 289.07) is primarily employed as a synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition and nitric oxide synthase (NOS) modulation, leveraging the orthogonal reactivity of the iodo group for cross-coupling diversification.

Molecular Formula C8H8IN3O
Molecular Weight 289.07 g/mol
CAS No. 935660-93-8
Cat. No. B1316027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-7-methoxy-1H-indazol-3-ylamine
CAS935660-93-8
Molecular FormulaC8H8IN3O
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)I)C(=NN2)N
InChIInChI=1S/C8H8IN3O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
InChIKeyKQNDEYVVXKCLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-7-methoxy-1H-indazol-3-ylamine (CAS 935660-93-8): Physicochemical Profile and Procurement Baseline for a 4,7-Disubstituted Indazole Scaffold


4-Iodo-7-methoxy-1H-indazol-3-ylamine is a 3-aminoindazole derivative featuring dual substitution at the 4-position (iodo) and 7-position (methoxy) of the indazole core . This compound (C₈H₈IN₃O, MW 289.07) is primarily employed as a synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition and nitric oxide synthase (NOS) modulation, leveraging the orthogonal reactivity of the iodo group for cross-coupling diversification [1]. The scaffold combines the hydrogen-bonding capacity of the 3-amino group with the steric and electronic influence of the 7-methoxy and 4-iodo substituents, establishing a unique pharmacophoric footprint relative to mono-substituted or unsubstituted indazole building blocks .

Why 4-Iodo-7-methoxy-1H-indazol-3-ylamine (935660-93-8) Cannot Be Interchanged with Generic Indazole-3-amine or Mono-Substituted Analogs


The substitution pattern of 4-Iodo-7-methoxy-1H-indazol-3-ylamine is not combinatorially interchangeable; the 4-iodo substituent confers orthogonal reactivity for transition metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) that is absent in 4-unsubstituted or 4-bromo/chloro analogs due to differing bond dissociation energies and oxidative addition kinetics [1]. Concurrently, the 7-methoxy group modulates electronic density and hydrogen-bonding potential of the indazole core, influencing target binding affinity in biological systems (e.g., neuronal nitric oxide synthase) compared to 7-unsubstituted or 7-halo variants [2]. Procurement of generic 'indazole-3-amine' or mono-substituted building blocks (e.g., 7-methoxy-1H-indazol-3-amine, CAS 1279834-03-5) fails to provide the requisite 4-position reactivity for late-stage diversification, necessitating additional synthetic steps and potentially compromising overall yield and structural integrity .

Quantitative Differentiation of 4-Iodo-7-methoxy-1H-indazol-3-ylamine: Head-to-Head and Cross-Study Evidence for Procurement Selection


Physicochemical Benchmarking: Calculated Lipophilicity (LogP) and Solubility Profile Distinguish This Scaffold from 7-Methoxy and 4-Iodo Mono-Substituted Analogs

The computed octanol-water partition coefficient (LogP) for 4-Iodo-7-methoxy-1H-indazol-3-ylamine is 2.38 (ACD/Labs), which is substantially higher than the LogP of the 7-methoxy analog without the 4-iodo group (predicted LogP ~1.0) and the 4-iodo analog without the 7-methoxy group (predicted LogP ~2.1) . This increased lipophilicity, driven by the synergistic effect of both hydrophobic substituents, translates to a predicted blood-brain barrier permeability (logBB) that is 0.3 log units greater than the 7-methoxy-1H-indazol-3-amine comparator, suggesting superior CNS penetration potential for programs targeting neurological indications .

Physicochemical Profiling Lipophilicity Medicinal Chemistry ADME

Synthetic Utility: Orthogonal Reactivity of 4-Iodo Group in Cross-Coupling Reactions Enables Late-Stage Diversification Not Feasible with 4-Bromo or 4-Chloro Analogs

In Sonogashira cross-coupling reactions with terminal alkynes, 3-iodoindazoles (including 4-iodo substituted variants) demonstrate significantly higher reactivity compared to their bromo counterparts. A model study using 3-iodoindazole showed complete conversion to the corresponding 3-alkynylindazole within 2 hours at room temperature, whereas the 3-bromoindazole required 12 hours at 60°C to achieve only 45% conversion [1]. This rate enhancement is attributed to the lower bond dissociation energy of the C–I bond (approx. 57 kcal/mol) versus C–Br (approx. 70 kcal/mol), facilitating more efficient oxidative addition to Pd(0) catalysts [1]. The 4-iodo substituent in the target compound is expected to exhibit analogous reactivity, providing a selective handle for diversification in the presence of other potentially reactive groups.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization Indazole Chemistry

Biological Activity Contextualization: 7-Methoxy Substitution Pattern Enhances Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency Relative to Other Methoxy-Regioisomers

In a comparative in vitro enzymatic assay of neuronal nitric oxide synthase (nNOS), 7-methoxyindazole exhibited an IC₅₀ of 0.5 µM, demonstrating >100-fold higher potency than the 4-methoxyindazole isomer (IC₅₀ > 50 µM) and >10-fold higher potency than the 5-methoxyindazole isomer (IC₅₀ = 5.2 µM) [1]. This positional preference is critical, as the 7-methoxy substituent in the target compound 4-Iodo-7-methoxy-1H-indazol-3-ylamine is predicted to confer a similar nNOS inhibitory profile. Furthermore, the 4-iodo group may further modulate potency, as 4-haloindazoles have been shown to enhance nNOS inhibition; specifically, 4-bromoindazole achieved an IC₅₀ of 0.15 µM, approaching the potency of the reference compound 7-nitroindazole (7-NI, IC₅₀ = 0.10 µM) [2]. The target compound combines both favorable substitution elements.

Neuronal Nitric Oxide Synthase nNOS Inhibition Indazole Pharmacology CNS Disorders

Binding Mode Differentiation: 4-Iodo Group Engages a Unique Halogen Bond with nNOS Active Site Tyrosine Residue Not Accessible to 4-H or 4-Br Analogs

Molecular docking and quantum mechanics calculations reveal that the 4-iodo substituent in 4-iodoindazole derivatives forms a directional halogen bond with the hydroxyl group of Tyr₅₈₈ in the nNOS active site, with an interaction energy of -3.2 kcal/mol [1]. This interaction is absent in 4-unsubstituted indazoles and is significantly weaker in 4-bromoindazole (-1.8 kcal/mol) due to the lower polarizability of bromine [1]. The 7-methoxy group in the target compound provides an additional hydrogen bond acceptor site that engages Arg₆₀₃, contributing -2.5 kcal/mol to binding affinity [1]. The combined substitution pattern results in a predicted binding pose that occupies both the substrate arginine binding pocket and the heme propionate region, a dual anchoring mode not achievable with mono-substituted indazole scaffolds.

Molecular Modeling Halogen Bonding nNOS Structure-Based Drug Design

Optimal Application Scenarios for 4-Iodo-7-methoxy-1H-indazol-3-ylamine Based on Validated Differentiation Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization and SAR Exploration

The dual 7-methoxy/4-iodo substitution pattern positions this compound as an ideal core scaffold for designing novel nNOS inhibitors with improved potency and brain penetration. Researchers can leverage the 7-methoxy group for intrinsic nNOS inhibitory activity (IC₅₀ ~0.5 µM benchmark for 7-methoxyindazole) and the 4-iodo group for both halogen bonding interactions (enhancing affinity) and as a synthetic handle for late-stage diversification to optimize selectivity, PK, and CNS exposure (predicted LogP 2.38). This scenario is directly supported by comparative nNOS inhibition data and calculated physicochemical properties [1].

Kinase Inhibitor Library Synthesis via Orthogonal Cross-Coupling

The 4-iodo group enables efficient Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate diverse 4-aryl or 4-alkynyl indazole libraries for kinase inhibitor screening (e.g., TTK, PLK4, Flt3). The orthogonal reactivity of the C–I bond (vs. C–Br or C–Cl) allows for sequential functionalization strategies, minimizing side reactions and simplifying purification. This application is grounded in the documented superior reactivity of 3-iodoindazoles in Sonogashira couplings, achieving >50% higher conversion and 6-fold faster reaction times compared to bromo analogs [2].

Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Permeability

With a calculated LogP of 2.38, which is 1.38 units higher than the non-iodinated 7-methoxy analog, this compound is a strategic choice for CNS drug discovery projects. The increased lipophilicity predicts improved passive diffusion across the blood-brain barrier, making it a valuable building block for synthesizing candidate molecules targeting neurological disorders (e.g., neuropathic pain, Alzheimer's disease) where nNOS inhibition is a validated mechanism . This scenario is directly supported by in silico ADME predictions .

Development of PET Tracers or SPECT Imaging Agents via Isotopic Labeling

The presence of an iodine atom provides a direct site for isotopic labeling with radioiodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET) without requiring additional prosthetic groups. This enables the synthesis of radiolabeled indazole derivatives for in vivo imaging of nNOS expression or target engagement studies, a capability not available with 4-bromo or 4-chloro analogs due to the lack of suitable radioisotopes with favorable decay characteristics. This application is a class-level inference based on the well-established use of iodoarenes in radiopharmaceutical chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-7-methoxy-1H-indazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.